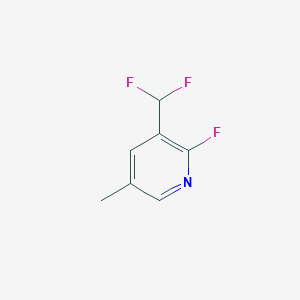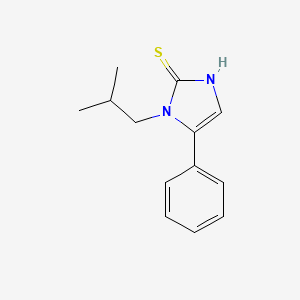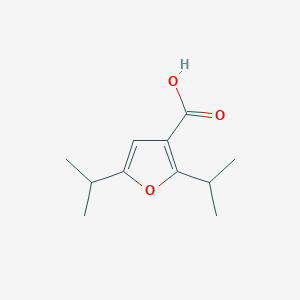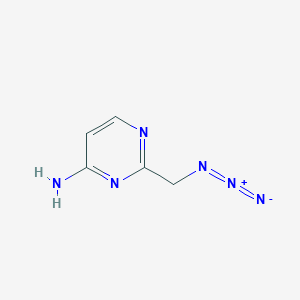
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of indazole carboxamide compounds and has been found to have potent activity against various diseases.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves the inhibition of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated lysine residues on histones, which are involved in the regulation of gene expression. By inhibiting BET proteins, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide disrupts the binding of BET proteins to acetylated lysine residues, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent effects on various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its potent activity against various diseases, making it a promising therapeutic agent. In addition, its mechanism of action is well understood, making it a valuable tool for studying gene expression and epigenetics. However, one of the limitations of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is its low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide that can be used as therapeutic agents. In addition, research is needed to better understand the mechanism of action of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide and its effects on gene expression and epigenetics. Finally, more research is needed to explore the potential therapeutic applications of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders.
Conclusion:
In conclusion, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent activity against various diseases, well-understood mechanism of action, and potential for future research make it a valuable tool for studying gene expression and epigenetics. However, more research is needed to explore its potential therapeutic applications and develop more potent analogs.
Synthesemethoden
The synthesis of 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide involves a multi-step process that starts with the reaction of 5-bromo-1H-indazole-3-carboxylic acid with 1-cyano-2,2-dimethylpropylamine to form the corresponding amide. The amide is then treated with thionyl chloride and dimethylformamide to yield the corresponding acid chloride, which is then reacted with 3-amino-1H-indazole to form the final product, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. In addition, 5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been shown to modulate the immune response by targeting the activity of T cells.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c1-14(2,3)11(7-16)17-13(20)12-9-6-8(15)4-5-10(9)18-19-12/h4-6,11H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKYXYLFUOCEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NNC2=C1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1H-indazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/no-structure.png)

![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)

![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-thienyl)pyrimidine](/img/structure/B2628515.png)



![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)


![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2628533.png)